(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate
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Overview
Description
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate is a complex organic compound that features multiple functional groups, including a pyrrolidine ring, a benzodioxole moiety, and a carbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate can be approached through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a coupling reaction with a suitable benzodioxole derivative.
Formation of the Carbamimidothioate Group: The carbamimidothioate group can be formed through a reaction involving thiourea and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and benzodioxole moieties.
Reduction: Reduction reactions could target the carbonyl groups within the pyrrolidine ring.
Substitution: Substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its bioactive properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate: Similar in structure but with variations in functional groups.
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness
The uniqueness of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(7-8-15-9-10-17-18(11-15)30-13-29-17)24-25-22(23)31-19-12-20(27)26(21(19)28)16-5-3-2-4-6-16/h2-6,9-11,19H,7-8,12-13H2,1H3,(H2,23,25)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBWTLJZAZQSSD-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC=C2)CCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC=C2)/CCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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